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molecular formula C11H16N4 B8556987 4-(Benzimidazol-2-ylamino)-1-aminobutane

4-(Benzimidazol-2-ylamino)-1-aminobutane

Cat. No. B8556987
M. Wt: 204.27 g/mol
InChI Key: GYDREHLMEHZRFH-UHFFFAOYSA-N
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Patent
US06723727B1

Procedure details

198 mg (0.65 mmol) of 4-(benzimidazol-2-ylamino)-1-(tert-butyloxycarbonylamino)butane (Example 23c) were dissolved in 20 ml of 95% strength trifluoroacetic acid at 0° C. and stirred at 0° C. for 2 h, then concentrated at RT during the course of 30 min. The residue was coevaporated three times with toluene, then stirred with ether and washed with pentane and dried in vacuo. Yield: 100%. MS (ES+): m/e=205.2 ( (M+H)+, 100%).
Name
4-(benzimidazol-2-ylamino)-1-(tert-butyloxycarbonylamino)butane
Quantity
198 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[NH:3][C:2]=1[NH:10][CH2:11][CH2:12][CH2:13][CH2:14][NH:15]C(OC(C)(C)C)=O>FC(F)(F)C(O)=O>[N:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[NH:3][C:2]=1[NH:10][CH2:11][CH2:12][CH2:13][CH2:14][NH2:15]

Inputs

Step One
Name
4-(benzimidazol-2-ylamino)-1-(tert-butyloxycarbonylamino)butane
Quantity
198 mg
Type
reactant
Smiles
N1=C(NC2=C1C=CC=C2)NCCCCNC(=O)OC(C)(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
FC(C(=O)O)(F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred at 0° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated at RT during the course of 30 min
Duration
30 min
STIRRING
Type
STIRRING
Details
stirred with ether
WASH
Type
WASH
Details
washed with pentane
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
N1=C(NC2=C1C=CC=C2)NCCCCN
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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